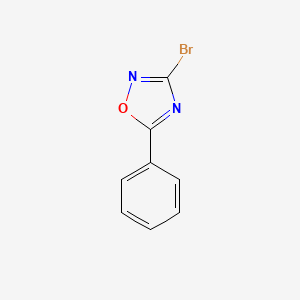

3-Bromo-5-phenyl-1,2,4-oxadiazole

Description

Overview of Oxadiazole Heterocycles in Medicinal Chemistry

Oxadiazoles (B1248032), five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, are considered privileged structures in medicinal chemistry. nih.govbenthamdirect.com Their derivatives are integral to a wide array of biologically active molecules and exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antifungal properties. nih.govderpharmachemica.comresearchgate.netnih.gov The oxadiazole core is often employed in drug design as a bioisosteric replacement for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles. acs.orgnih.govnih.gov

Isomeric Forms and Their Significance (1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole)

Oxadiazoles exist in four main isomeric forms, distinguished by the position of the nitrogen atoms within the ring: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). encyclopedia.pubrroij.com Among these, the 1,2,4- and 1,3,4-oxadiazole isomers are the most common and have been extensively studied in medicinal chemistry. nih.govrroij.com The 1,2,3-oxadiazole (B8650194) isomer is generally unstable and prone to ring-opening, making it the least explored. encyclopedia.pub

The significance of these isomeric forms lies in their distinct physicochemical and biological properties. acs.orgnih.gov Although sometimes used as bioisosteres for each other, different isomers can have significant variations in properties like lipophilicity, metabolic stability, aqueous solubility, and hydrogen bonding capacity. acs.orgrsc.org For example, studies comparing 1,2,4- and 1,3,4-oxadiazole isomers have shown that the 1,3,4-isomers generally exhibit lower lipophilicity and greater metabolic stability. acs.orgnih.gov These differences arise from their unique electronic distributions and dipole moments, underscoring that not all isomers are created equal in the context of drug design. acs.orgrsc.org

| Isomer | Stability | Research Focus | Key Characteristics |

|---|---|---|---|

| 1,2,3-Oxadiazole | Unstable, prone to ring-opening | Least explored | Instability limits its application in medicinal chemistry. encyclopedia.pub |

| 1,2,4-Oxadiazole | Stable | Widely studied | Used as a bioisostere for esters/amides; possesses a wide spectrum of biological activities. encyclopedia.pubnih.gov |

| 1,2,5-Oxadiazole (Furoxan) | Stable | Studied | Derivatives used as high-energy density materials and have shown cytotoxic properties. encyclopedia.pub |

| 1,3,4-Oxadiazole | Stable | Most widely explored | Exhibits a broad range of biological activities and favorable physicochemical properties like lower lipophilicity compared to the 1,2,4-isomer. nih.govacs.org |

Historical Context of 1,2,4-Oxadiazole Discovery and Research Evolution

The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger, who initially referred to it as "azoxime". encyclopedia.pubnih.gov Despite its early discovery, the heterocycle did not attract significant attention from the scientific community for nearly eight decades. encyclopedia.pub The interest in 1,2,4-oxadiazoles began to grow in the mid-20th century, particularly from the 1940s onwards, as their biological activities started to be uncovered. nih.gov A significant milestone was the introduction of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, as a cough suppressant. nih.gov

A major resurgence in research interest occurred in the 1990s when 1,2,4-oxadiazole derivatives were recognized for their potential as peptidomimetics, serving as stable bioisosteres for ester and amide functionalities. lifechemicals.com This has led to a rapid increase in their application in drug discovery, with several 1,2,4-oxadiazole-based compounds now in clinical development. lifechemicals.com

Research Rationale and Significance of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Importance of Halogen Substitution (Bromine) in Oxadiazole Structures

The incorporation of halogen atoms, including bromine, is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogens can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. mdpi.com The presence of a halogen atom on an aromatic ring has been shown to enhance the antibacterial activity of some 1,3,4-oxadiazole derivatives. rroij.com

Furthermore, halogens like bromine can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. acs.org This interaction can be crucial for the binding of a ligand to its biological target, such as a protein's backbone carbonyl oxygen. acs.org The effect of halogen substitution can be highly specific; for instance, studies on some anticancer agents showed that introducing an electron-withdrawing group, such as a halogen, to the phenyl ring increased antitumor activity. nih.gov Conversely, in other cases, the replacement of electron-donating or electron-withdrawing groups with halogens has led to a decrease in antiproliferative activity, indicating the context-dependent nature of this modification. nih.gov Specifically, research on 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives has highlighted the role of the bromo-substituent in potential anti-breast cancer agents. nih.gov

Role of Phenyl Substituents in Molecular Design

The phenyl group is a fundamental substituent in the design of bioactive molecules containing the oxadiazole scaffold. It can engage in various non-covalent interactions with biological receptors, including van der Waals forces and π-type interactions (e.g., π-alkyl). mdpi.com The nature and position of substituents on the phenyl ring can significantly influence the compound's biological profile. tandfonline.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLDWMUZNIQXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415852 | |

| Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23432-94-2 | |

| Record name | 3-Bromo-5-phenyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23432-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Cyclization Reactions for 1,2,4-Oxadiazole (B8745197) Core Formation

The formation of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of a linear precursor. This process involves the formation of new carbon-nitrogen and nitrogen-oxygen bonds to create the five-membered aromatic ring.

A prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles involves the use of amidoximes as key intermediates. google.com Amidoximes possess the necessary N-C-N-O backbone, which, upon reaction with a suitable electrophile and subsequent cyclization, forms the desired oxadiazole ring.

One of the most common approaches to the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivatives. orgsyn.org This reaction proceeds through the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole. google.com Various coupling agents, such as carbodiimides (e.g., DCC, EDC), can be employed to facilitate the initial acylation of the amidoxime. orgsyn.org The subsequent cyclization is often promoted by heating or by the use of a base.

| Reagent Class | Example Reagent | Role |

| Starting Material | Amidoxime | Provides the N-C-N-O backbone |

| Acylating Agent | Carboxylic Acid | Provides the C5 atom and its substituent |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid for acylation |

| Solvent | Pyridine, DMF | Provides a suitable reaction medium |

The general mechanism involves the nucleophilic attack of the amidoxime nitrogen on the activated carbonyl carbon of the carboxylic acid derivative, followed by an intramolecular cyclization and elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring.

Acylating agents, such as acyl chlorides and anhydrides, are also widely used to form the O-acylamidoxime intermediate necessary for 1,2,4-oxadiazole synthesis. google.com The reaction of an amidoxime with an acyl chloride, for instance, is a direct method for acylation. The resulting O-acylamidoxime can then be cyclized, often under basic conditions, to afford the desired 1,2,4-oxadiazole. nih.gov The use of a base, such as pyridine or triethylamine, is common to neutralize the hydrogen chloride byproduct from the acylation step.

| Reagent Class | Example Reagent | Role |

| Starting Material | Amidoxime | Provides the N-C-N-O backbone |

| Acylating Agent | Acyl Chloride | Provides the C5 atom and its substituent |

| Base | Pyridine | Neutralizes HCl byproduct and can catalyze cyclization |

| Solvent | Dichloromethane, Toluene | Provides a suitable reaction medium |

An alternative, though less common for 1,2,4-oxadiazoles, synthetic strategy involves the rearrangement of other heterocyclic systems. For instance, the acylative rearrangement of 5-substituted tetrazoles can lead to the formation of 1,3,4-oxadiazoles. orgsyn.org This reaction proceeds through an unstable N-acylated tetrazole intermediate which undergoes ring opening with the extrusion of nitrogen gas, followed by cyclization to form the oxadiazole ring. rsc.org While this method is established for the 1,3,4-isomer, analogous rearrangements for the synthesis of 1,2,4-oxadiazoles are not as well-documented but represent a potential area of synthetic exploration.

Amidoxime-Based Cyclization Strategies

Specific Synthetic Routes for 3-Bromo-5-phenyl-1,2,4-oxadiazole

The synthesis of the target compound, this compound, requires specific starting materials that introduce the bromo and phenyl substituents at the correct positions of the oxadiazole ring.

A direct and efficient method for the synthesis of this compound involves the coupling of benzoyl chloride with a cyanide salt. biosynth.com This reaction is a specific example of constructing the oxadiazole ring where the precursors provide all the necessary atoms in a convergent manner. The reaction likely proceeds through the formation of benzoyl cyanide as a key intermediate.

| Starting Material | Intermediate/Product | Reagents/Conditions |

| Benzoyl Chloride | Benzoyl Cyanide | Cuprous Cyanide, Heat |

| Benzoyl Cyanide | This compound | Brominating agent (e.g., Br2) - Hypothesized |

Further research is required to delineate the precise conditions and mechanism for the conversion of benzoyl chloride and a cyanide salt to this compound.

Cyclization of 4-Bromobenzohydrazide with Benzonitrile

While the direct cyclization of a hydrazide with a nitrile is not the most conventional route for synthesizing 1,2,4-oxadiazoles, the core principle of forming the heterocyclic ring relies on combining a nitrogen-containing nucleophile with a source for the remaining carbon and nitrogen atoms. The classical and more widely applied method for constructing a 3,5-disubstituted 1,2,4-oxadiazole, such as this compound, involves the reaction of an amidoxime with a carboxylic acid derivative. chim.itnih.gov

In an analogous pathway to achieve the target molecule, one would typically start with benzamidoxime and a derivative of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride. This process involves two key steps:

O-acylation: The amidoxime reacts with the acyl chloride to form an O-acylamidoxime intermediate.

Cyclodehydration: The intermediate is then heated, often in the presence of a base like pyridine or in a high-boiling solvent, to induce cyclization and dehydration, yielding the final 1,2,4-oxadiazole ring. nih.gov

This synthetic approach is highly versatile, allowing for a wide range of substituents on both the 3- and 5-positions of the oxadiazole ring by varying the starting amidoxime and carboxylic acid derivative. nih.gov

Microreactor-Based Protocols in Synthesis

The application of microreactor technology to organic synthesis has offered significant advantages in terms of safety, efficiency, and scalability. For the synthesis of 1,2,4-oxadiazoles, microreactors can provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for exothermic reactions or when dealing with unstable intermediates.

Key advantages of using microreactor-based protocols include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microchannels allows for rapid heating and cooling, minimizing the formation of byproducts.

Improved Safety: Small reaction volumes significantly reduce the risks associated with handling hazardous reagents or potentially explosive intermediates.

Higher Yields and Purity: Precise control over reaction conditions often leads to cleaner reactions and higher yields of the desired product.

Facilitated Automation: Microreactor systems are well-suited for automated synthesis and high-throughput screening of reaction conditions.

While specific literature on the microreactor synthesis of this compound is not extensively detailed, the general principles have been applied to the synthesis of related heterocyclic compounds, demonstrating the feasibility and benefits of this technology.

Post-Synthetic Modifications and Derivatization Strategies

The structure of this compound, featuring a reactive bromine atom, makes it an excellent substrate for a variety of post-synthetic modifications. These derivatization strategies are crucial for creating libraries of compounds for applications such as drug discovery. nih.gov

Substitution Reactions at the Bromine Atom

The bromine atom at the C3 position of the 1,2,4-oxadiazole ring is susceptible to nucleophilic substitution, providing a direct pathway to introduce diverse functional groups.

Due to the electron-withdrawing nature of the two nitrogen atoms in the oxadiazole ring, the carbon atom bonded to the bromine is rendered electrophilic and can readily undergo nucleophilic aromatic substitution (SNAr). nih.gov Halogenated 1,3,4-thiadiazoles, which are electronically similar, are known to be important intermediates where the halogen is easily displaced by nucleophiles. nih.gov This reactivity is mirrored in the 1,2,4-oxadiazole system.

The reaction of this compound with various primary or secondary amines, in the presence of a base, can yield a range of 3-amino-5-phenyl-1,2,4-oxadiazole derivatives. Similarly, reaction with thiols or their corresponding thiolates leads to the formation of 3-thioether-substituted oxadiazoles (B1248032).

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Aniline | 3-Anilino-5-phenyl-1,2,4-oxadiazole |

| Secondary Amine | Piperidine | 3-(Piperidin-1-yl)-5-phenyl-1,2,4-oxadiazole |

These substitution reactions are fundamental for expanding the chemical diversity of the core structure.

Oxidation and Reduction Pathways

The 1,2,4-oxadiazole ring exhibits a degree of stability but can be chemically transformed under specific oxidative or reductive conditions. The weakest point in the ring is often the N-O bond. chim.it

Reduction of the 1,2,4-oxadiazole ring, for example through catalytic hydrogenation, can lead to the cleavage of the N-O bond. This ring-opening reaction typically results in the formation of amidine and amide functionalities. The specific outcome can depend heavily on the reaction conditions and the nature of the substituents on the ring.

Oxidation of the 1,2,4-oxadiazole ring itself is less common, as the ring is relatively electron-deficient. However, substituents on the phenyl ring could undergo oxidation without affecting the heterocyclic core, provided that mild and selective oxidizing agents are used.

Formation of Complex Heterocyclic Structures via Cyclization

This compound is a valuable building block for synthesizing more complex, fused heterocyclic systems. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki or Stille reactions, which can introduce new carbon-carbon bonds.

For instance, a Suzuki coupling reaction with an appropriately substituted arylboronic acid can yield a biaryl system. If the newly introduced aryl group contains a suitably positioned functional group (e.g., an amine or hydroxyl group), a subsequent intramolecular cyclization reaction can be triggered to form a new fused ring system. This strategy is a powerful tool in medicinal chemistry for accessing novel molecular scaffolds. The use of bromo-substituted phenyl-oxadiazoles as precursors for boronic acid derivatives via metal-halogen exchange has been documented, highlighting their utility in such coupling reactions. mdpi.com

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

A comprehensive search of scientific databases did not yield any published experimental ¹H-NMR data for 3-Bromo-5-phenyl-1,2,4-oxadiazole. Such a spectrum would be expected to show signals corresponding to the protons of the phenyl group. The chemical shifts, splitting patterns, and integration of these signals would provide definitive information about the substitution pattern and electronic environment of the phenyl ring.

Similar to the proton NMR data, specific experimental ¹³C-NMR spectral data for this compound is not available in the public domain. A ¹³C-NMR spectrum would be crucial for identifying all unique carbon atoms in the molecule, including the two distinct carbons of the 1,2,4-oxadiazole (B8745197) ring and the carbons of the phenyl substituent.

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectroscopy data for this compound has been found in the reviewed literature. An IR spectrum would be valuable for identifying characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the C=N and N-O bonds within the oxadiazole ring, as well as the aromatic C-H and C=C stretching and bending vibrations of the phenyl group.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound, including its fragmentation pattern, is not documented in available scientific literature. Mass spectrometry would confirm the molecular weight of the compound (225.04 g/mol ) and the presence of a bromine atom through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br). biosynth.com Analysis of the fragmentation pattern would offer insights into the stability of the oxadiazole ring and the phenyl substituent. While predicted mass spectral data for its isomer, 5-bromo-3-phenyl-1,2,4-oxadiazole, is available, this cannot be directly extrapolated to the title compound. uni.lu

X-ray Diffraction (XRD) for Single Crystal Structures

A search for crystallographic databases reveals that a single-crystal X-ray diffraction structure for this compound has not been reported. Such an analysis would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This would unambiguously confirm the connectivity of the atoms and the planarity of the phenyl and oxadiazole rings.

Biological Activities and Pharmacological Potential

Anticancer and Cytotoxic Activities

Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against various cancer cell lines and their multifaceted mechanisms of action. researchgate.netresearchgate.net

Efficacy Against Specific Cancer Cell Lines (e.g., Breast Cancer)

Numerous studies have evaluated the cytotoxic effects of 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. For instance, a series of 1,2,4-oxadiazole functionalized quinoline (B57606) derivatives were tested against MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA-MB-231 (breast) cancer cell lines. juniperpublishers.com One compound, in particular, showed potent activity with IC50 values of 0.11 µM, 0.23 µM, 0.92 µM, and 0.43 µM against these cell lines, respectively. juniperpublishers.com Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring attached to the oxadiazole core significantly influence the anticancer activity. juniperpublishers.com For example, the presence of an electron-withdrawing group like 4-Cl was found to enhance activity against breast cancer cell lines, while a 4-nitro group led to a decrease in activity. juniperpublishers.com

Similarly, 1,3,4-oxadiazole (B1194373) derivatives have also been extensively studied for their anti-breast cancer properties. nih.govnih.govresearchgate.net A series of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives were evaluated against MCF-7 and MDA-MB-453 breast cancer cell lines, with some compounds demonstrating potent cytotoxicity. nih.gov Another study on 5-pyridyl-1,3,4-oxadiazole derivatives reported excellent to potent cytotoxic activity against the MCF-7 cell line. nih.gov

Table 1: Cytotoxic Activity of Selected Oxadiazole Derivatives Against Cancer Cell Lines

Compound Type Cancer Cell Line IC50 (µM) Reference 1,2,4-Oxadiazole functionalized quinoline MCF-7 (Breast) 0.11 ± 0.04 researchgate.net 1,2,4-Oxadiazole functionalized quinoline A549 (Lung) 0.23 ± 0.011 researchgate.net 1,2,4-Oxadiazole functionalized quinoline DU-145 (Prostate) 0.92 ± 0.087 researchgate.net 1,2,4-Oxadiazole functionalized quinoline MDA-MB-231 (Breast) 0.43 ± 0.081 researchgate.net 1,2,4-oxadiazole-sulfonamide derivative HCT-116 (Colon) 6.0 ± 3 researchgate.net

Generated code Table of Compounds

Compound Name 3-Bromo-5-phenyl-1,2,4-oxadiazole Imatinib 4-Cl (4-chloro) substituted 1,2,4-oxadiazole derivative 4-nitro substituted 1,2,4-oxadiazole derivative 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole 5-pyridyl-1,3,4-oxadiazole 1,2,4-oxadiazole-sulfonamide 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one 1,3,4-oxadiazole with methoxyphenyl group

Antimicrobial Activities

Antifungal Properties

Similarly, there is a lack of specific data on the antifungal properties of this compound. While the 1,2,4-oxadiazole nucleus is explored for antifungal applications nih.gov, no dedicated studies on this particular bromo-phenyl derivative were found.

Anti-inflammatory and Analgesic Properties

No specific in vivo or in vitro studies on the anti-inflammatory or analgesic efficacy of this compound have been reported in the available literature. While many 1,3,4-oxadiazole derivatives have been investigated for these properties rroij.comijpsjournal.commdpi.com, this information is not directly applicable to the 1,2,4-oxadiazole isomer requested.

In the absence of efficacy studies for this compound, no comparisons to standard anti-inflammatory drugs like indomethacin (B1671933) or ibuprofen (B1674241) can be made.

Other Reported Biological Activities

There is no available information from the conducted searches detailing any antiviral effects of this compound. Research into the antiviral potential of oxadiazoles (B1248032) has been conducted on other derivatives. mdpi.comnih.gov

Antidiabetic Activity

Information regarding the antidiabetic activity of this compound is not found in the existing scientific literature. Studies on other oxadiazole derivatives have indicated potential as antidiabetic agents, for example, by reducing blood glucose levels and improving antioxidant status in animal models of diabetes. nih.gov These general findings for the 1,3,4-oxadiazole class have not been specifically validated for this compound. nih.gov

Antioxidant Activity

Specific studies detailing the antioxidant capacity of this compound are currently unavailable. The antioxidant potential is a known attribute of the broader 1,3,4-oxadiazole class of compounds, with various derivatives having been investigated for their ability to scavenge free radicals. ijpsjournal.comnih.gov However, no data tables or detailed research findings could be retrieved for the specific antioxidant activity of this compound.

Anthelmintic Activity

There is no documented evidence of anthelmintic activity for this compound. Research in this area has been conducted on other complex molecules containing an oxadiazole ring, such as coumarin-oxadiazole hybrids, which have been screened for activity against earthworms. epa.govresearchgate.net These findings are not directly applicable to the much simpler structure of this compound.

Antitubercular Activity

No specific data exists for the antitubercular activity of this compound. The oxadiazole nucleus is a feature in some compounds tested against Mycobacterium tuberculosis. nih.govconnectjournals.com For example, various N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) carboxamides and other derivatives have been synthesized and evaluated. researchgate.net However, research targeting the specific this compound structure has not been reported.

Structure Activity Relationships Sar and Mechanistic Insights

Impact of Substituent Effects on Biological Activity

Substituents play a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the 3-Bromo-5-phenyl-1,2,4-oxadiazole scaffold. The electronic properties, size, and position of these groups can significantly influence molecular interactions with biological targets.

The 1,2,4-oxadiazole (B8745197) ring is considered an electron-poor azole. nih.gov The bromine atom at the 3-position of the 1,2,4-oxadiazole core primarily functions as an electron-withdrawing group (EWG), a characteristic that can be critical for biological activity. EWGs are known to stabilize molecules and can make adjacent carbon atoms more susceptible to nucleophilic attack, which can be a factor in both chemical synthesis and biological interactions. nih.govotterbein.edu Studies on related heterocyclic compounds have shown that the presence and position of electron-withdrawing halogens are crucial for activity. For instance, in a series of phenoxyphenyl-1,3,4-oxadiazoles evaluated for anticonvulsant activity, the elimination of an electronegative substituent from the phenyl rings was found to reduce activity, highlighting the importance of such groups. nih.gov

Modifications to the phenyl ring at the 5-position of the oxadiazole core are a key strategy for optimizing biological activity. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position (ortho, meta, or para) can lead to vastly different outcomes.

In some studies on 1,2,4-oxadiazole derivatives, the introduction of an EWG at the para position of the aromatic ring was found to be crucial for high biological activity. nih.gov Conversely, other research has indicated that the presence of EDGs can greatly improve activity, while the introduction of EWGs was associated with a decrease in antiproliferative potency. nih.gov This highlights that the ideal substituent is highly dependent on the specific biological target.

For example, in the development of apoptosis inducers, SAR studies of a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, showed that the 3-phenyl group could be replaced by a pyridyl group, and a substituted five-membered ring at the 5-position was important for activity. nih.govresearchgate.net

| Compound Series | Modification on Phenyl Ring | Observed Impact on Activity | Reference |

|---|---|---|---|

| 5-Aryl-1,2,4-oxadiazoles | Introduction of EWG at para position | Increased antitumor activity | nih.gov |

| 1,2,4-Oxadiazole-benzofuran derivatives | Presence of EDG | Improved antiproliferative activity | nih.gov |

| 1,2,4-Oxadiazole-benzimidazole derivatives | Replacement of EDG/EWG with halogen | Decreased antiproliferative activity | nih.gov |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Replacement of 3-phenyl with pyridyl | Activity maintained or altered depending on target | nih.gov |

Halogens are frequently incorporated into bioactive small molecules to enhance their properties, including metabolic stability, lipophilicity, and binding affinity, which can improve efficacy and selectivity. researchgate.net The effect of halogenation is highly context-dependent, relying on the specific halogen, its position, and the biological target.

In some series of 1,2,4-oxadiazole derivatives, replacing other electron-donating or -withdrawing groups with halogens on the phenyl ring led to a significant decrease in biological activity. nih.gov However, in other contexts, halogenation is beneficial. For instance, studies on 1,3,4-oxadiazole (B1194373) derivatives have demonstrated that halogen substituents on the phenyl ring can enhance antibacterial or anti-inflammatory activity. ijpsjournal.com Specifically, derivatives containing chloro or bromo substituents have shown notable biological effects. The high electronegativity and lipophilicity of halogens like bromine can be key determinants of these activities. researchgate.net

The strategic placement of halogens can fine-tune the selectivity of a compound for its intended biological target over off-targets. This is a critical aspect of drug design, aiming to maximize therapeutic benefit while minimizing adverse effects.

Molecular Docking and Computational Studies

Computational methods, particularly molecular docking, are invaluable tools for elucidating the potential mechanisms of action of compounds like this compound. These studies predict how a ligand might bind to the active site of a protein, providing insights that can guide further drug development. nih.gov

Molecular docking simulations have been successfully used to predict the binding modes of various 1,2,4-oxadiazole derivatives with a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders. researchgate.netresearchgate.netekb.eg

These studies typically reveal that the 1,2,4-oxadiazole core and its substituents form specific interactions within the binding pocket of the target protein. For example, in a study of 1,2,4-oxadiazole derivatives as inhibitors of SARS-CoV-2 papain-like protease (PLpro), docking results showed that a nitrogen atom of the oxadiazole ring can form a crucial hydrogen bond with an amino acid residue (Gln269) in the active site. ipbcams.ac.cn Similarly, docking of 1,2,5-oxadiazole derivatives into the topoisomerase I binding site revealed that a phenyl-oxadiazole skeleton could form hydrogen bonds with key residues like Asn352. iiarjournals.org These predictions suggest that the nitrogen atoms in the oxadiazole ring are key hydrogen bond acceptors, a feature that likely contributes to the binding affinity of this compound to its targets.

The interaction between a ligand and its protein target is governed by a network of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While specific docking studies for this compound with the Estrogen Receptor (ER) are not extensively documented in the reviewed literature, the principles of ligand-protein interaction for this class of compounds can be inferred from studies with other receptors.

The Estrogen Receptor is a key target in the treatment of hormone-dependent cancers, and its ligand-binding domain (LBD) is the site of action for both agonists and antagonists. nih.govnih.gov The binding of a ligand to the ER LBD induces conformational changes that dictate the receptor's activity. nih.gov For a compound like this compound to interact with the ER, its phenyl group could potentially fit into the hydrophobic pocket of the LBD, while the oxadiazole ring and bromo substituent could form specific hydrogen bonds or halogen bonds with amino acid residues in the binding site.

While some 1,2,4-oxadiazole derivatives have been investigated in the context of hormone-dependent breast cancer cell lines like MCF-7, often targeted by ER modulators, the direct interaction with the receptor requires further specific investigation. nih.gov For instance, Tamoxifen, a well-known Selective Estrogen-Receptor Modulator (SERM), contains a distinct structural motif for ER binding. nih.gov Computational modeling could be a powerful approach to hypothesize the binding mode of this compound within the ER active site and predict its potential as an ER modulator.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies serve as powerful tools to predict and understand the physicochemical properties, reactivity, and electronic structure of molecules. For this compound, these methods can provide valuable insights into its behavior at a molecular level, complementing experimental findings. Theoretical studies can elucidate aspects such as molecular geometry, orbital energies, and electrostatic potential, which are crucial for understanding its structure-activity relationships.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting a variety of molecular properties with a good balance between accuracy and computational cost.

Currently, specific DFT studies exclusively focused on this compound are not available in the public domain based on the conducted research. While DFT has been extensively applied to a wide range of oxadiazole derivatives to explore their electronic properties, reactivity, and potential applications, published research directly detailing the computational analysis of this compound has not been identified.

Theoretical investigations on structurally related oxadiazole compounds have utilized DFT to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies and their corresponding energy gaps, and to map the molecular electrostatic potential (MEP). These calculations provide a basis for understanding the chemical reactivity and stability of the oxadiazole ring system and the influence of various substituents. However, without specific studies on the title compound, a detailed discussion of its computed properties remains speculative.

Emerging Applications and Future Directions

Materials Science Applications

The 1,2,4-oxadiazole (B8745197) scaffold is a key component in the development of advanced organic materials due to its unique electronic and photophysical properties. These characteristics suggest a potential for 3-Bromo-5-phenyl-1,2,4-oxadiazole in several materials science applications.

Organic Light Emitting Diodes (OLEDs)

Derivatives of oxadiazole are well-regarded for their use in Organic Light Emitting Diodes (OLEDs). researchgate.net They often serve as electron transport materials and emitting materials because of their high electron mobility and efficient fluorescence. researchgate.net The incorporation of oxadiazole moieties can enhance the performance and efficiency of OLED devices by facilitating electron injection and transport. researchgate.net Specifically, 2,5-diaryl-1,3,4-oxadiazoles have been identified as good electron-transporters. bohrium.com While direct studies on this compound in OLEDs are not prevalent, its structural similarity to these high-performing compounds suggests its potential as a candidate for investigation in the development of new OLED materials. The pursuit of novel organic materials for narrow-spectrum luminescence, crucial for next-generation OLED displays, continues to drive research in this area. nih.gov

Fluorescent Dyes

The oxadiazole ring system is a component of many fluorescent compounds. umn.edu These compounds have applications ranging from thermal printing dyes to fluorescent whitening agents. umn.edu The inherent photophysical properties of the oxadiazole core, combined with the potential for substituent groups to tune these properties, make them attractive for the development of new dyes. umn.edu The investigation of tetra-coordinated boron complexes with oxadiazole and thiadiazole ligands has shown promise for creating novel dyes for applications like OLEDs. umn.edu Given the fluorescent properties of the broader oxadiazole class, this compound could be explored for its potential as a fluorescent dye, with the phenyl and bromo substituents potentially influencing its emission and absorption characteristics.

Precursors in Polymer Synthesis

The stability and defined electronic characteristics of the oxadiazole ring make it a valuable building block in polymer chemistry. While specific applications of this compound as a polymer precursor are not widely documented, the bromo- functionality offers a reactive site for various polymerization reactions, such as cross-coupling reactions. This could allow for its incorporation into polymer backbones to impart specific thermal, electronic, or photophysical properties to the resulting material.

Agricultural Applications

The 1,2,4-oxadiazole moiety is a recognized pharmacophore in the agrochemical industry, with derivatives exhibiting a range of biological activities that are essential for crop protection. mdpi.comresearchgate.net This suggests that this compound could be a candidate for investigation in the development of new agricultural agents.

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as herbicides, insecticides, and fungicides. mdpi.comresearchgate.netmdpi.com For instance, certain 1,2,4-oxadiazole derivatives have shown excellent nematicidal activity, with some compounds exhibiting higher efficacy than existing commercial agents like tioxazafen. nih.gov In the realm of fungicides, novel 1,2,4-oxadiazole derivatives have displayed potent activity against various plant pathogens, such as Sclerotinia sclerotiorum. nih.govresearchgate.net The mechanism of action for some of these antifungal compounds has been linked to the inhibition of succinate dehydrogenase (SDH). nih.gov Furthermore, research into phenylpyrazole derivatives incorporating a 1,2,4-oxadiazole moiety has yielded compounds with high insecticidal activity against pests like Plutella xylostella and Mythimna separata. acs.org The herbicidal activity of 1,2,5-oxadiazole N-oxides has been correlated with their lipophilicity and reduction potential, indicating that physicochemical properties play a crucial role in their biological function. nih.gov

| Compound Class | Target Pest/Pathogen | Observed Activity |

|---|---|---|

| 1,2,4-Oxadiazole derivatives containing amide fragments | Sclerotinia sclerotiorum (fungus) | Excellent antifungal activity (EC50 of 2.9 μg/mL for compound F15). nih.gov |

| 1,2,4-Oxadiazole derivatives containing amide fragments | Meloidogyne incognita (nematode) | Excellent nematicidal activity (93.2% mortality at 200 μg/mL for compound F11). nih.gov |

| Phenylpyrazole derivatives with 1,2,4-oxadiazole | Plutella xylostella (insect) | 100% mortality at 50 mg/L for most compounds. acs.org |

| Phenylpyrazole derivatives with 1,2,4-oxadiazole | Mythimna separata (insect) | 100% mortality at 50 mg/L for most compounds. acs.org |

| 1,2,4-Oxadiazole derivatives with anisic or cinnamic acid | Rhizoctonia solani, Fusarium graminearum, etc. (fungi) | Significant antifungal activities. mdpi.com |

Advanced Drug Discovery and Development

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosteric properties and its presence in a wide array of biologically active compounds. nih.govnih.gov This heterocycle is a key component in the development of novel therapeutics targeting a range of diseases. nih.gov

Strategies for Enhanced Biological Activity and Specificity

The development of potent and selective drug candidates based on the 1,2,4-oxadiazole core relies on strategic structural modifications to optimize interactions with biological targets. The structure-activity relationship (SAR) of this class of compounds is a critical area of study.

Key strategies for enhancing biological activity include:

Bioisosteric Replacement: The 1,2,4-oxadiazole ring can act as a bioisostere for other chemical groups, such as amides and esters, which can improve metabolic stability and pharmacokinetic properties. nih.gov

Substituent Modification: The biological activity of 1,2,4-oxadiazole derivatives can be finely tuned by altering the substituents at various positions on the heterocyclic ring and any attached aryl rings. For example, in a series of 1,2,4-oxadiazole antibiotics, variations in the C and D rings of the molecular scaffold led to significant differences in activity against Staphylococcus aureus. nih.gov In another study, the presence of electron-donating groups on a phenyl ring conjugated to an oxadiazole core was found to increase cytotoxic activity against cancer cell lines. nih.gov

Hybrid Molecule Design: Combining the 1,2,4-oxadiazole moiety with other known pharmacophores can lead to hybrid molecules with enhanced or novel biological activities. This approach has been successfully used to develop potent anticancer and anti-tubercular agents. nih.govnih.gov

Target-Specific Design: Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, are employed to design 1,2,4-oxadiazole derivatives with high affinity and specificity for a particular biological target, such as an enzyme or receptor. mdpi.com For example, docking studies have helped to elucidate the binding modes of 1,2,4-oxadiazole derivatives with caspase-3, an important target in cancer therapy. mdpi.com

| Compound Series | Biological Target/Activity | Key SAR Finding |

|---|---|---|

| 1,2,4-Oxadiazole antibiotics | Gram-positive bacteria (e.g., S. aureus) | Variations in the C and D rings significantly impact antibacterial activity. nih.gov |

| 1,2,4-Oxadiazole derivatives | Anticancer (various cell lines) | The presence of electron-donating groups on a conjugated phenyl ring increases cytotoxicity. nih.gov |

| 1,2,4-Oxadiazole quinoline (B57606) hybrids | Anti-tubercular (M. tuberculosis) | Bioisosteric replacement of an isoxazole ring with 1,2,4-oxadiazole yielded potent anti-TB agents. nih.gov |

| 1,2,4-Oxadiazoles | Caspase-3 activation (anticancer) | QSAR and docking studies suggest that hydrogen bonding and electronegative substitutions can enhance activity. mdpi.com |

Addressing Toxicity and Pharmacokinetic Profiles

A critical aspect of translating a promising chemical entity from the laboratory to clinical use is the thorough evaluation of its toxicity and pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for this compound is not extensively documented in publicly available literature, studies on analogous 1,2,4-oxadiazole derivatives provide crucial insights into the potential behavior of this compound class and underscore the importance of such assessments.

Research has shown that the 1,2,4-oxadiazole ring generally imparts favorable physicochemical and pharmacokinetic properties. tandfonline.comchim.it For instance, in silico predictions for a series of novel 1,2,4-oxadiazole derivatives suggested high oral absorption and good bioavailability. mdpi.com Experimental in vitro ADME studies on other 1,2,4-oxadiazole-based compounds identified as potential Epidermal Growth Factor Receptor (EGFR) inhibitors have demonstrated moderate aqueous solubility and metabolic stability in liver microsomes, with half-lives ranging from 30 to 60 minutes. tandfonline.comnih.gov Furthermore, these compounds showed balanced lipophilicity and good cell permeability in Caco-2 assays, which are indicators of good oral absorption potential. tandfonline.comnih.gov

Some studies have also touched upon the toxicity of this class. For example, certain 3-phenyl-1,2,4-oxadiazole derivatives investigated as SARS-CoV-2 main protease inhibitors exhibited low toxicity in mice. nih.gov Similarly, an indole-containing 1,2,4-oxadiazole derivative was noted to circumvent toxicity while demonstrating antibacterial activity in a mouse model. chim.it However, toxicity remains a concern, as highlighted by a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives, where some analogues showed high toxicity despite their potent anticancer activity. nih.gov

| Compound Series/Derivative | Model | Key Pharmacokinetic/Toxicity Findings | Reference |

| 1,2,4-Oxadiazole EGFR Inhibitors | In vitro (microsomes, Caco-2) | Moderate aqueous solubility (40-70 µg/mL), moderate stability in liver microsomes (t½ = 30-60 min), good permeability (Papp = 1 to 5 × 10⁻⁶ cm/s). | tandfonline.comnih.gov |

| 1,2,4-Oxadiazole PLpro Inhibitors | Mice | Good metabolic stability (t½ > 93.2 min) and high plasma exposure (AUC₀₋t up to 24,289 ng·h/mL). | ipbcams.ac.cn |

| Indole-substituted 1,2,4-oxadiazole | Mouse | Orally bioavailable, long half-life, high volume of distribution, and circumvented toxicity. | chim.it |

| Novel 1,2,4-oxadiazole derivatives | In silico (SwissADME) | Predictions suggest high oral absorption and good bioavailability. | mdpi.com |

| 3-phenyl-1,2,4-oxadiazole derivatives | Mice | Exhibited low toxicity. | nih.gov |

Future Research Avenues

The therapeutic potential of this compound can be significantly expanded through dedicated future research. Key avenues include the systematic exploration of new derivatives, the development of advanced drug delivery systems, and a deeper investigation into its molecular mechanisms of action.

The this compound structure serves as a versatile scaffold for chemical modification. The bromine atom at the 3-position is a reactive handle that can be replaced with various functional groups through cross-coupling reactions, while the phenyl ring at the 5-position can be substituted to modulate activity, selectivity, and pharmacokinetic properties. The vast body of research on other 3,5-disubstituted 1,2,4-oxadiazoles highlights the potential of this strategy. nih.gov

Derivatives have been synthesized and evaluated for a multitude of therapeutic targets:

Anticancer Activity: Numerous 3,5-diaryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of caspase-3. rjptonline.orgmdpi.com Modifications on the phenyl rings, such as the introduction of trifluoromethyl or chloro-thiophenyl groups, have been shown to enhance apoptotic activity. rjptonline.org Other derivatives have shown inhibitory activity against cancer-related enzymes like RET and histone deacetylases (HDACs). mdpi.com

Anti-Alzheimer's Activity: By incorporating different motifs at the 3- and 5-positions, researchers have developed 1,2,4-oxadiazole derivatives that act as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's disease therapy. nih.govnih.gov

Antiviral Activity: Recently, 3-phenyl-1,2,4-oxadiazole derivatives have been discovered as inhibitors of the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro), demonstrating the scaffold's relevance in combating viral infections. nih.govipbcams.ac.cn

Future work should focus on creating a library of analogues of this compound. By systematically altering the substituents at both the C3 and C5 positions, structure-activity relationships (SAR) can be established, leading to the optimization of potency and selectivity for specific biological targets.

| Derivative Class | Substituents | Biological Activity | Target | Reference |

| Diaryl-1,2,4-oxadiazoles | C3: 4-trifluoromethyl phenyl; C5: 3-chlorothiophen-2-yl | Anticancer (Apoptosis induction) | Caspase-3 | rjptonline.org |

| Benzyl-1,2,4-oxadiazoles | C3: Benzyl moiety | Anti-Alzheimer's | Acetylcholinesterase (AChE) | nih.gov |

| Phenyl-1,2,4-oxadiazoles | C3: Phenyl; C5: Thiophene | Anti-Alzheimer's | Monoamine Oxidase B (MAO-B) | nih.gov |

| 1,2,4-Oxadiazole-benzimidazoles | Varied aryl groups | Anticancer | Not specified | nih.gov |

| 1,2,4-Oxadiazole-5-fluorouracil | Varied aryl groups | Anticancer | Not specified | nih.gov |

| Cinnamamide-1,2,4-oxadiazoles | C3: 4-(trifluoromethyl)phenyl | Antiviral (SARS-CoV-2) | Main Protease (Mpro) | nih.gov |

| Naphthalene-1,2,4-oxadiazoles | Varied aryl carboxylic acids | Antiviral (SARS-CoV-2) | Papain-Like Protease (PLpro) | ipbcams.ac.cn |

Many potent therapeutic agents, particularly in oncology, face challenges related to poor aqueous solubility, rapid clearance, and off-target toxicity. Targeted delivery systems offer a promising strategy to overcome these hurdles. For potent molecules like this compound and its optimized derivatives, encapsulating the drug within a nanocarrier could enhance its therapeutic index.

Nanotechnology-based drug delivery systems, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can improve drug solubility, protect the drug from premature degradation, and modify its pharmacokinetic profile. nih.govmdpi.com Moreover, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells. researchgate.net This active targeting approach can increase drug accumulation at the desired site of action, thereby enhancing efficacy while minimizing exposure to healthy tissues and reducing side effects. researchgate.netnih.gov

Future research should explore the formulation of this compound derivatives into various nanocarrier systems. Investigating their loading efficiency, release kinetics, stability, and, ultimately, their efficacy and biodistribution in preclinical animal models will be a critical step toward realizing their therapeutic potential.

While various biological activities have been reported for the 1,2,4-oxadiazole class, the precise molecular mechanism of action for many derivatives, including this compound, remains to be fully elucidated. Identifying the specific molecular targets is crucial for rational drug design and for understanding potential resistance mechanisms and side effects.

Studies on analogues provide a valuable starting point. As mentioned, 1,2,4-oxadiazoles have been shown to inhibit a wide range of enzymes, including various kinases, proteases, and metabolic enzymes. tandfonline.comnih.govipbcams.ac.cnmdpi.com Some derivatives have also been found to interact directly with nucleic acid structures, such as G-quadruplexes, which are implicated in cancer. nih.gov

Future investigations should employ a combination of computational and experimental approaches to identify the direct binding partners of this compound. Techniques such as molecular docking, thermal shift assays, and affinity chromatography-mass spectrometry can be used to screen for protein targets. Subsequent cell-based assays and validation in animal models will be necessary to confirm the physiological relevance of these interactions. A deeper understanding of the molecular mechanism will enable the optimization of derivatives for enhanced on-target activity and reduced off-target effects, paving the way for the development of novel and effective therapeutics.

Q & A

Q. Methodological Answer :

- Experimental Design : Conduct pH-rate profiling in mixed solvents (e.g., dioxane/water) using a pS+ scale to decouple solvent and protonation effects. Monitor reaction progress via UV-Vis or NMR under varying pS+ (5.55–13.9) .

- Data Analysis :

- Uncatalyzed Pathway : Rate constants () remain independent of pS+.

- Base-Catalyzed Pathway : increases linearly with [OH⁻].

- Example : For this compound hydrazones, the base-catalyzed pathway dominates above pS+ 10.5, attributed to deprotonation of the hydrazone N–H .

Basic: What crystallographic tools are recommended for structural elucidation of oxadiazole derivatives?

Q. Methodological Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for phase determination. Key steps:

- Noncovalent Interactions : Analyze CH⋯N and CH⋯π interactions using Mercury or CrystalExplorer to explain packing motifs .

Advanced: How to design assays for evaluating the antioxidant activity of oxadiazole derivatives?

Q. Methodological Answer :

- ABTS⁺/DPPH Scavenging :

- DNA Oxidation Inhibition :

Advanced: What computational strategies predict the bioactivity of this compound derivatives?

Q. Methodological Answer :

- Molecular Docking :

- Prepare ligand (oxadiazole derivative) and target (e.g., BACE1 for Alzheimer’s studies) using AutoDock Tools.

- Identify binding pockets (e.g., catalytic aspartates in BACE1) and run docking simulations (e.g., Lamarckian GA).

- Validate poses with MD simulations (NAMD/GROMACS) .

- QSAR Modeling :

- Use descriptors like logP, PSA, and Hammett constants to correlate substituent effects with activity (e.g., IC₅₀ against GSK-3β) .

Basic: How to resolve contradictions in reaction yields across synthetic protocols?

Q. Methodological Answer :

- Troubleshooting Steps :

- Verify reagent purity (e.g., K₂CO₃ in acetonitrile for nucleophilic substitutions) .

- Optimize stoichiometry (e.g., excess bromine may induce debromination).

- Monitor reaction progress via TLC/LC-MS to identify intermediates or side products .

- Case Study : Lower yields in Pd-catalyzed couplings (e.g., C–N coupling of 3-Bromo-5-phenyl-1,2,4-triazine) may arise from electron-withdrawing substituents reducing oxidative addition efficiency. Mitigate with bulky ligands (e.g., XPhos) .

Advanced: How do substituents influence the biological activity of oxadiazole derivatives?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Case Study : this compound derivatives with vanillin groups exhibit 2.5-fold higher ABTS⁺ scavenging than unsubstituted analogs due to resonance stabilization of phenoxyl radicals .

Basic: What safety protocols are recommended for handling brominated oxadiazoles?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Waste Disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before aqueous disposal .

- Emergency Measures : For skin contact, wash with 1% acetic acid to counteract base-catalyzed decomposition .

Advanced: How to optimize reaction conditions for high-throughput synthesis?

Q. Methodological Answer :

- Automated Platforms : Use microwave-assisted synthesis (e.g., 100°C, 20 min) for rapid cyclization .

- Parallel Screening : Test solvent combinations (e.g., DMF/EtOH) and catalysts (e.g., Pd(OAc)₂/XPhos) in 96-well plates .

- Yield Analysis : Integrate inline FTIR or Raman spectroscopy for real-time monitoring .

Advanced: What role do noncovalent interactions play in the solid-state properties of oxadiazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.